Cas no 19902-08-0 ((+)-b-Pinene)
(+)-β-Pinene is a monoterpene belonging to the bicyclic pinene class, characterized by its distinct pine-like aroma. It is a naturally occurring isomer of pinene, primarily sourced from coniferous trees and essential oils. This compound exhibits high purity and stability, making it suitable for applications in fragrances, flavors, and as a precursor in synthetic chemistry. Its chiral structure lends itself to stereospecific reactions, particularly in the synthesis of fine chemicals and pharmaceuticals. (+)-β-Pinene is also studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its low reactivity with common solvents and reagents ensures consistent performance in industrial and laboratory settings.
(+)-b-Pinene structure
Product Name:(+)-b-Pinene
CAS No:19902-08-0
MF:C10H16
MW:136.234043121338
MDL:MFCD00151105
CID:123830
PubChem ID:10290825
Update Time:2025-06-07
(+)-b-Pinene Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[3.1.1]heptane,6,6-dimethyl-2-methylene-, (1R,5R)-
- (+)-β-Pinene
- (1R,5R)-2(10)-Pinene
- (1R,5R)-6,6-Dimethyl-2-methylenebicyclo(3.1.1)heptane
- (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
- (1S)-(-)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane
- (1S)-6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane
- 1-(S)-(-)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane
- 1-S-(-)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane
- UNII-IGO73S04D5
- (+)-B-PINENE
- D-BETA-PINENE
- [1R,5R,(+)]-Pin-2(10)-ene
- (1α,5α)-2-Methylene-6,6-dimethylbicyclo[3.1.1]heptane
- (1R,5R)-2(10)-Pinene, (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
- (+)-β-Pinene,(1R,5R)-2(10)-Pinene, (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
- (1R,5R)-6,6-dimethyl-2-methylene-bicyclo[3.1.1]Heptane
- (+)-2(10)-Pinene
- (1R)-(+)-.BETA.-PINENE
- (+)- beta -Pinene
- (+)-beta-Pinene, analytical standard
- 6,6-dimethyl-2-methylenebicyclo[3.1.1]-heptane
- (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-2-ene
- .BETA.-PINENE-(+)
- D-.BETA.-PINENE
- (1R,5R)-pin-2(10)-ene
- FEMA No. 2903, (+)-
- NS00094590
- Q27121761
- (1R)-(+)-beta-Pinene
- (1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane
- 19902-08-0
- beta-Pinene, (+)-
- (1R,5R)-6,6-dimethyl-2-methylene-norpinane
- IGO73S04D5
- J-500364
- WTARULDDTDQWMU-RKDXNWHRSA-N
- CHEBI:50026
- Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1R,5R)-
- Nopinen
- EN300-1698783
- 2(10)-Pinene, (1R,5R)-(+)-
- (+)-.BETA.-PINENE
- (+)-beta-Pinene
- CHEMBL2269085
- C20244
- AKOS025311429
- beta-Pinene-(+)
- Bicyclo(3.1.1)heptane, 6,6-dimethyl-2-methylene-, (1R)-
- (1R,5R)-beta-pinene
- DTXSID00173682
- (+)-b-Pinene
-
- MDL: MFCD00151105
- Inchi: 1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1
- InChI Key: WTARULDDTDQWMU-RKDXNWHRSA-N
- SMILES: C1(C)(C)[C@H]2C(=C)CC[C@@H]1C2
Computed Properties
- Exact Mass: 136.12528
- Monoisotopic Mass: 136.125200510g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 0.872 g/mL at 25 °C(lit.)
- Melting Point: -50°C
- Boiling Point: 164-165 °C(lit.)
- Flash Point: Fahrenheit: 96.8 ° f < br / > Celsius: 36 ° C < br / >
- Refractive Index: n20/D 1.478(lit.)
n20/D 1.478 - PSA: 0
- LogP: 2.99870
- Optical Activity: [α]20/D +22±1°, neat
(+)-b-Pinene Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H226-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 2319 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-36/37/38
- Safety Instruction: 26-36
- FLUKA BRAND F CODES:10-23
-
Hazardous Material Identification:
- HazardClass:3.2
- PackingGroup:III
- Storage Condition:2-8°C
- Risk Phrases:10-36/37/38
- Packing Group:III
- Hazard Level:3.2
(+)-b-Pinene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 80607-1ML |
(+)-b-Pinene |
19902-08-0 | 1ml |
¥3587.74 | 2023-10-21 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 80607-5ML |
(+)-b-Pinene |
19902-08-0 | 5ml |
¥13445.18 | 2023-10-21 | ||
| TRC | P466618-100mg |
(+)-b-Pinene |
19902-08-0 | 100mg |
$ 148.00 | 2023-09-06 | ||
| TRC | P466618-250mg |
(+)-b-Pinene |
19902-08-0 | 250mg |
$ 236.00 | 2023-09-06 | ||
| TRC | P466618-500mg |
(+)-b-Pinene |
19902-08-0 | 500mg |
$ 368.00 | 2023-09-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 80607-1ML |
19902-08-0 | 1ML |
¥3254.19 | 2023-01-15 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 80607-5ML |
19902-08-0 | 5ML |
¥12195.17 | 2023-01-15 | |||
| Cooke Chemical | M4324453-1ml |
(+)-β-Pinene |
19902-08-0 | analyticalstandard | 1ml |
RMB 5152.00 | 2025-02-21 | |
| Enamine | EN300-1698783-0.05g |
(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane |
19902-08-0 | 0.05g |
$2755.0 | 2023-09-20 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 80607-5l |
(+)-b-Pinene |
19902-08-0 | 5l |
¥13850.59 | 2024-12-21 |
(+)-b-Pinene Related Literature
-
Anna-Lena Sunesson,Margit Sundgren,Jan-Olof Levin,K?re Eriksson,Rolf Carlson J. Environ. Monit. 1999 1 45
-
2. The electrochemical discrimination of pinene enantiomers by a cyclodextrin metal–organic frameworkCheng-Hua Deng,Tao Li,Jing-Huo Chen,Jian-Gong Ma,Peng Cheng Dalton Trans. 2017 46 6830
-
Takashi Yamamoto,Takahiro Matsuyama,Tsunehiro Tanaka,Takuzo Funabiki,Satohiro Yoshida Phys. Chem. Chem. Phys. 1999 1 2841
-
Yichen Hu,Jiaoyang Luo,Weijun Kong,Jinming Zhang,Antonio F. Logrieco,Xizhi Wang,Meihua Yang RSC Adv. 2015 5 41967
-
Jan Po?tulka,Petr Slaví?ek,Alicja Domaracka,Andriy Pysanenko,Michal Fárník,Jaroslav Ko?i?ek Phys. Chem. Chem. Phys. 2019 21 13925
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